4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1805590-47-9
VCID: VC3415305
InChI: InChI=1S/C7H2BrClFNO2S/c8-7-4(3-11)1-5(2-6(7)10)14(9,12)13/h1-2H
SMILES: C1=C(C=C(C(=C1C#N)Br)F)S(=O)(=O)Cl
Molecular Formula: C7H2BrClFNO2S
Molecular Weight: 298.52 g/mol

4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride

CAS No.: 1805590-47-9

Cat. No.: VC3415305

Molecular Formula: C7H2BrClFNO2S

Molecular Weight: 298.52 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride - 1805590-47-9

Specification

CAS No. 1805590-47-9
Molecular Formula C7H2BrClFNO2S
Molecular Weight 298.52 g/mol
IUPAC Name 4-bromo-3-cyano-5-fluorobenzenesulfonyl chloride
Standard InChI InChI=1S/C7H2BrClFNO2S/c8-7-4(3-11)1-5(2-6(7)10)14(9,12)13/h1-2H
Standard InChI Key TYBWITNIHMQFAK-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C#N)Br)F)S(=O)(=O)Cl
Canonical SMILES C1=C(C=C(C(=C1C#N)Br)F)S(=O)(=O)Cl

Introduction

Chemical Identity and Properties

4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride is a complex halogenated aromatic compound characterized by multiple functional groups attached to a benzene ring. Its structural complexity makes it valuable for diverse chemical applications, particularly as an intermediate in pharmaceutical and agrochemical synthesis.

Basic Chemical Information

Table 1: Chemical Identity and Physical Properties

PropertyInformation
Chemical Name4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride
Molecular FormulaC₇H₂BrClFNO₂S
Molecular Weight298.52 g/mol
CAS Registry Number1805590-47-9
MDL NumberMFCD28735183
Physical StateSolid
ColorOff-white to pale yellow
SolubilitySoluble in polar organic solvents such as acetone, dichloromethane, and DMF

The compound contains multiple functional groups including a cyano group, sulfonyl chloride moiety, and halogen atoms (bromine and fluorine) substituted on the benzene ring in specific positions. This arrangement of electron-withdrawing groups creates a unique electronic environment with significant implications for reactivity patterns .

Structural Characteristics

The molecular structure of 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride features a benzene ring with four different substituents. The positions of these substituents are crucial for its chemical behavior and applications.

Key Structural Features

  • Position 3: Cyano group (-CN)

  • Position 4: Bromine atom

  • Position 5: Fluorine atom

  • Position 1: Sulfonyl chloride group (-SO₂Cl)

The compound's IUPAC name reflects this arrangement of substituents around the benzene ring. The sulfonyl chloride group, being highly reactive, serves as an important functional handle for various chemical transformations .

Spectroscopic Characteristics

The spectroscopic properties of benzenesulfonyl chlorides similar to the target compound have been extensively studied. Though specific spectral data for 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride is limited in the literature, related compounds provide insights into its expected spectral characteristics.

For similar fluorinated benzenesulfonyl chlorides, ¹⁹F NMR typically shows characteristic signals in the range of δ 58-67 ppm, depending on the specific substitution pattern . The presence of both electron-withdrawing cyano and halogen groups would influence these chemical shifts significantly.

Synthesis Methods

The synthesis of 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride can be approached through several methodologies commonly employed for similar halogenated benzenesulfonyl chlorides.

General Synthetic Routes

One common approach for synthesizing benzenesulfonyl chlorides involves chlorosulfonation of appropriately substituted benzene derivatives, followed by functionalization to introduce the cyano group and halogen atoms at specific positions .

For related compounds, literature indicates synthetic routes involving:

  • Direct sulfonation of 4-bromo-3-cyano-5-fluorobenzene with chlorosulfonic acid

  • Halogenation of 3-cyano-5-fluorobenzenesulfonyl chloride

  • Cyanation of 4-bromo-5-fluorobenzenesulfonyl chloride precursors

Reactivity and Chemical Behavior

The reactivity of 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride is dominated by the highly reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions.

Key Reactions

Table 2: Important Reaction Types

Reaction TypeConditionsProducts
AminationR-NH₂, base, 0-25°CSulfonamides
EsterificationR-OH, base, 0-25°CSulfonate esters
ReductionLiAlH₄ or NaBH₄Thiols or disulfides
Coupling reactionsMetal catalysts, various conditionsDiverse carbon-sulfur bonds
HydrolysisAqueous conditionsSulfonic acids

The presence of electron-withdrawing groups (cyano, fluoro, bromo) increases the electrophilicity of the sulfonyl chloride group, potentially enhancing its reactivity toward nucleophiles compared to less substituted benzenesulfonyl chlorides .

Applications in Chemical Research

4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride and related compounds have found applications across various domains of chemical research and industrial processes.

Pharmaceutical Intermediates

The compound serves as a valuable building block in pharmaceutical synthesis due to its multiple reactive sites and functional groups . The reactive sulfonyl chloride group can be transformed into sulfonamides, which are important pharmacophores in many medicinal compounds. Numerous sulfonamide derivatives have shown significant biological activities, including:

  • Antimicrobial properties

  • Enzyme inhibition capabilities

  • Anti-inflammatory activities

  • Anti-cancer potential

Agricultural Chemical Precursors

Fluorinated and brominated aromatic compounds, including benzenesulfonyl chlorides, are frequently incorporated into agrochemical structures to enhance stability, bioavailability, and target specificity . The compound's structural features make it potentially valuable in the synthesis of:

  • Herbicides

  • Fungicides

  • Insecticides

  • Plant growth regulators

Chemical Biology Tools

Halogenated benzenesulfonyl chlorides have been used to develop chemical probes for biological research. The electrophilic sulfonyl chloride moiety can react with nucleophilic residues in proteins, enabling applications in protein labeling and activity-based protein profiling .

Hazard TypeClassificationPrecautionary Measures
Acute ToxicityHarmful if swallowed (H302)*Avoid ingestion, use proper PPE
Skin Corrosion/IrritationCauses severe skin burns (H314)*Use appropriate gloves and protective clothing
Eye DamageCauses serious eye damage*Use eye protection (safety goggles)
RespiratoryMay cause respiratory irritation*Use in well-ventilated areas or under fume hood
EnvironmentalMay be harmful to aquatic life*Avoid environmental release

*Based on similar benzenesulfonyl chlorides; specific data for 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride may vary .

Comparison with Related Compounds

To better understand the properties and potential applications of 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride, it is instructive to compare it with structurally related compounds.

Structural Analogues

Table 4: Comparison with Related Compounds

CompoundCAS NumberMolecular WeightKey Structural Differences
4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride1805590-47-9298.52Reference compound
3-Cyano-4-fluorobenzenesulfonyl chloride351003-23-1219.62Lacks bromine atom
5-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride1803562-48-2298.52Different substitution pattern
2-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride1807214-75-0298.52Different substitution pattern
4-Bromo-3-fluorobenzenesulfonyl chloride351003-51-5273.50Lacks cyano group

These structural variations, while seemingly minor, can significantly impact chemical reactivity, biological activity, and physicochemical properties .

Research Applications

Recent scientific literature indicates several emerging applications for halogenated benzenesulfonyl chlorides, which may extend to 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride.

Chemical Synthesis Applications

The compound and its analogues have been utilized in various synthetic transformations, including:

  • Formation of sulfonamide linkers in complex molecular architectures

  • Development of sulfonate protecting groups

  • Creation of fluorinated sulfones with applications in materials science

  • Synthesis of modified amino acids for peptide chemistry

Medicinal Chemistry Applications

In medicinal chemistry research, similar halogenated benzenesulfonyl chlorides have contributed to the development of:

  • Enzyme inhibitors, particularly those targeting proteases and kinases

  • Anti-cancer agents, including compounds that disrupt protein-protein interactions

  • Anti-inflammatory drugs targeting specific molecular pathways

  • Antimicrobial compounds with novel mechanisms of action

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